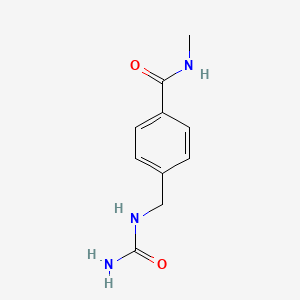
N-Methyl-4-(ureidomethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-4-(ureidomethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core with a methyl group attached to the nitrogen atom and a ureidomethyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(ureidomethyl)benzamide typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of N-methylbenzamide with potassium isocyanate in water, which avoids the use of organic co-solvents and promotes a green and efficient synthesis process . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .
Industrial Production Methods
Industrial production of this compound often employs scalable and environmentally friendly methods. The use of catalyst-free and mild reaction conditions is preferred to ensure high yields and chemical purity. The identified reaction conditions promote substrate selectivity and are suitable for large-scale synthesis .
化学反应分析
Types of Reactions
N-Methyl-4-(ureidomethyl)benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of suitable catalysts or under ultrasonic irradiation.
Major Products Formed
Oxidation: Benzoic acids.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
N-Methyl-4-(ureidomethyl)benzamide has diverse applications in scientific research:
作用机制
The mechanism of action of N-Methyl-4-(ureidomethyl)benzamide, particularly in its role as an HDAC inhibitor, involves the inhibition of histone deacetylases. HDACs regulate gene expression by removing acetyl groups from lysine residues in histone tails, leading to chromatin condensation and reduced gene expression. By inhibiting HDACs, this compound can induce hyperacetylation of histones, resulting in increased gene expression and potential antitumor activity .
相似化合物的比较
Similar Compounds
N-Methylbenzamide: Lacks the ureidomethyl group and has different chemical properties and applications.
N-Substituted Ureas: A class of compounds where one of the nitrogen atoms is substituted with an alkyl or aryl group, showing diverse chemical and biological properties.
Uniqueness
N-Methyl-4-(ureidomethyl)benzamide is unique due to its combination of a benzamide core with both a methyl and ureidomethyl group. This structural configuration imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C10H13N3O2 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC 名称 |
4-[(carbamoylamino)methyl]-N-methylbenzamide |
InChI |
InChI=1S/C10H13N3O2/c1-12-9(14)8-4-2-7(3-5-8)6-13-10(11)15/h2-5H,6H2,1H3,(H,12,14)(H3,11,13,15) |
InChI 键 |
ZXBHPAZBPGGROC-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=CC=C(C=C1)CNC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


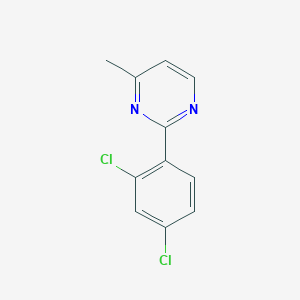
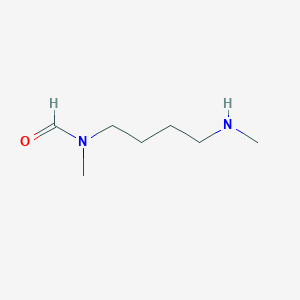
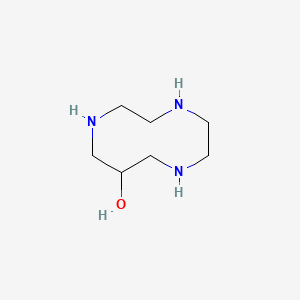
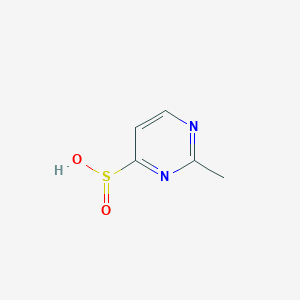
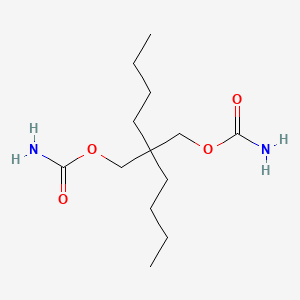


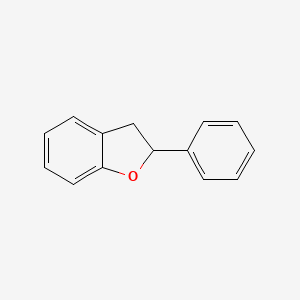

![5-(4-Fluorophenyl)-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13110655.png)

![tert-Butyl (2aS,7bS)-1,2,2a,7b-tetrahydro-3H-azeto[3,2-b]indole-3-carboxylate](/img/structure/B13110681.png)
![8-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13110682.png)
![[1]Benzothieno[2,3-c]pyridine-3-carboxylicacid,1,2,3,4-tetrahydro-,methylester](/img/structure/B13110683.png)
